Alveolarin
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
GVCDMADLA |
Origin of Product |
United States |
Isolation, Purification, and Production Methodologies for Alveolarin
Traditional Chromatographic Techniques in Alveolarin Isolation
Traditional column chromatography plays a central role in the purification of this compound. A documented procedure involves a sequential application of ion exchange chromatography, affinity chromatography, and gel filtration chromatography nih.govresearchgate.net.
Ion Exchange Chromatography Applications.
Ion exchange chromatography separates molecules based on their net surface charge wikipedia.orgharvardapparatus.com. For the isolation of this compound, ion exchange chromatography on DEAE-cellulose has been utilized nih.govresearchgate.net. DEAE-cellulose is an anion exchanger, meaning it has positively charged functional groups that bind negatively charged molecules harvardapparatus.com. This suggests that at the pH used for this step, this compound carries a net negative charge, allowing it to adsorb to the DEAE-cellulose column. Unbound substances are washed through, and this compound is subsequently eluted by altering the buffer conditions, typically by increasing the ionic strength to compete with the polypeptide for binding sites on the stationary phase harvardapparatus.com.
Advanced Bioseparation Strategies for this compound Enrichment
While traditional chromatography has been successfully applied for this compound purification, other advanced bioseparation techniques exist that could potentially be explored for its enrichment or further purification. However, specific detailed research findings on the application of membrane-based separation technologies or preparative electrophoretic methods specifically for this compound were not identified in the consulted literature.
Membrane-Based Separation Technologies
Membrane-based separation technologies, such as ultrafiltration and diafiltration, are pressure-driven processes that use semi-permeable membranes to separate molecules based on size watertechnologies.mxalfalaval.co.ukwatertreatmentservices.co.uk. Ultrafiltration membranes with specific molecular weight cutoffs could potentially be used to concentrate this compound (with a reported molecular mass of 28 kDa) or to remove smaller or larger contaminants watertechnologies.mxalfalaval.co.uk. Diafiltration, a process often coupled with ultrafiltration, involves washing the retained material with a buffer to remove smaller molecules and exchange buffers watertreatmentservices.co.uk. These methods offer potential advantages in terms of speed and scalability compared to traditional chromatography for certain steps in a purification process. While membrane filtration is widely used in protein purification watertechnologies.mxalfalaval.co.ukwatertreatmentservices.co.uk, specific applications and detailed data for this compound using these techniques were not found in the available search results.
Preparative Electrophoretic Methods for Polypeptide Purification
Electrophoretic methods separate molecules based on their charge and size in an electric field nih.govbio-rad.com. Preparative electrophoresis techniques allow for the separation and recovery of larger quantities of purified molecules compared to analytical methods nih.govbio-rad.com. While sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) was used to determine the molecular mass of this compound under denaturing conditions (revealing a band at 14 kDa, suggesting it may be composed of two subunits) nih.gov, the use of preparative electrophoresis for the isolation or enrichment of this compound was not described in the consulted literature. Preparative electrophoresis, such as continuous elution electrophoresis, could potentially be used to separate this compound from contaminants with similar molecular weights but different charges, or vice versa nih.govbio-rad.com. However, specific applications and detailed data for this compound using these techniques were not found in the available search results.
Data Tables
Based on the available search results, a detailed data table showing purification yield and fold purification at each step of this compound isolation is not provided in a single, consolidated format. However, the molecular weight data determined by different methods is available:
| Method | Apparent Molecular Mass | Reference |
| Gel Filtration | 28 kDa | nih.gov |
| SDS-PAGE (denaturing) | 14 kDa | nih.gov |
This discrepancy in molecular weight between native gel filtration and denaturing SDS-PAGE suggests that this compound may exist as a dimer of two identical or similarly sized subunits in its native state nih.gov.
Heterologous Expression and Recombinant Production of this compound
Beyond isolation from its natural source, the production of this compound has also been explored through recombinant DNA technology. Heterologous expression allows for potentially higher yields and greater control over the production process compared to extraction from natural sources. Recombinant Polyporus alveolaris this compound has been successfully produced, with Escherichia coli reported as an expression system. The UniProt accession number for this compound is P84760, and a partial N-terminal sequence has been identified as GVCDMADLA.
Gene Cloning and Vector Design for this compound Biosynthesis
The production of recombinant this compound begins with obtaining the gene sequence encoding the polypeptide. This sequence can be acquired through techniques such as reverse transcription of mRNA isolated from Polyporus alveolaris to create cDNA, or through gene synthesis based on the known amino acid sequence. Once the gene sequence is obtained, it is inserted into an appropriate expression vector. General vector design for recombinant protein production in microbial systems like E. coli typically includes a strong inducible promoter to control gene expression, a ribosomal binding site, the gene sequence of interest, and a terminator sequence. Additionally, vectors may include sequences for purification tags (e.g., His-tag, GST-tag) to facilitate downstream processing, and antibiotic resistance markers for selection of transformed cells. While the specific details of the gene cloning and vector design employed for recombinant this compound production were not detailed in the available literature, these general principles of molecular cloning are fundamental to the process.
Optimization of Microbial and Eukaryotic Expression Systems for this compound Production
Optimization of the expression system is crucial for maximizing the yield and solubility of recombinant proteins. Although E. coli has been reported for this compound production, other microbial and eukaryotic systems are also utilized for recombinant protein expression, each with its own advantages and disadvantages. Microbial systems like E. coli are often favored for their rapid growth, high expression levels, and cost-effectiveness. However, expressing foreign proteins in E. coli can sometimes lead to the formation of insoluble inclusion bodies, particularly for proteins requiring complex folding or disulfide bonds. Optimization strategies in E. coli include using different host strains, adjusting induction conditions (inducer concentration, temperature, induction time), and employing fusion tags that enhance solubility. Eukaryotic expression systems, such as yeasts (e.g., Pichia pastoris), insect cells, or mammalian cells, are often used for proteins that require post-translational modifications (like glycosylation) or that are difficult to fold correctly in bacterial systems. Specific optimization parameters for the expression of recombinant this compound in the reported E. coli system were not detailed in the retrieved information.
Downstream Processing and Refolding of Recombinant this compound
Following heterologous expression, the recombinant protein must be isolated and purified through downstream processing. For proteins expressed in E. coli, this typically involves cell lysis to release the intracellular protein. If the protein is expressed in inclusion bodies, a denaturation and refolding step is necessary to obtain the biologically active conformation. Purification often employs a series of chromatographic techniques, which can be similar to those used for isolating the native protein. Common methods include affinity chromatography (especially if a purification tag was used), ion-exchange chromatography, and size exclusion chromatography to separate the target protein from host cell contaminants. uzh.chfishersci.de The purity of the recombinant this compound product is assessed using analytical techniques such as SDS-PAGE. Recombinant Polyporus alveolaris this compound produced in E. coli has been reported to achieve a purity of >85% by SDS-PAGE. While general refolding protocols involve gradually removing denaturing agents in the presence of redox buffers, specific refolding procedures optimized for recombinant this compound were not found in the search results.
Molecular and Structural Investigations into Alveolarin S Function
Spectroscopic and Diffraction Approaches to Alveolarin Conformation
Understanding the three-dimensional structure and conformational dynamics of a peptide like this compound is crucial for elucidating its mechanism of action. Various spectroscopic and diffraction techniques are standard tools in polypeptide research for this purpose.
Circular Dichroism Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides and proteins. units.itnmims.educreative-proteomics.com It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. units.itumich.edu The peptide bond is a primary chromophore in the far-UV region (190-250 nm), and the CD spectrum in this range is characteristic of the peptide's secondary structure elements, such as alpha-helices, beta-sheets, turns, and random coils. nmims.educreative-proteomics.comsubr.edu By analyzing the shape and intensity of the CD spectrum, researchers can estimate the proportions of these structural elements present in the peptide under different environmental conditions (e.g., solvent, temperature, pH). units.itamericanpeptidesociety.org For this compound, CD spectroscopy could provide insights into whether the 9-residue peptide adopts a defined secondary structure in solution or exists primarily as a disordered coil. Changes in the CD spectrum upon variations in conditions could indicate conformational flexibility or induced structure, potentially relevant to its interaction with fungal targets or its reported dimerization. nih.gov However, specific CD data for the this compound peptide (GVCDMADLA) were not found in the conducted search.
Nuclear Magnetic Resonance Spectroscopy for Tertiary Structure Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution at atomic resolution. uq.edu.auneb.comcriver.com For peptides, NMR can provide detailed information about the local conformation, dihedral angles, and spatial proximities between atoms through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs). uq.edu.auuzh.ch Two-dimensional (2D) and higher-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are typically employed to assign resonances and obtain structural restraints. nmims.eduuzh.chresearchgate.net For a peptide like this compound, NMR could potentially reveal its preferred conformation in solution, the presence of any stable tertiary structure elements (though less likely for a peptide of this size compared to larger proteins), and details about its dimerization interface if the dimer is stable and amenable to NMR studies. nih.gov NMR is also sensitive to molecular dynamics, providing information about the flexibility of the peptide. uq.edu.au Despite the capabilities of NMR in peptide structural analysis, specific NMR-derived structural data for the this compound peptide (GVCDMADLA) were not identified in the performed searches.
X-ray Crystallography and Cryo-Electron Microscopy in Polypeptide Research
X-ray Crystallography is a technique that determines the atomic and molecular structure of a molecule from the diffraction pattern produced by a crystal. wikipedia.orgnih.gov It provides high-resolution static structures. For peptides, obtaining suitable crystals can be challenging. nih.gov X-ray crystallography has been successfully applied to determine the structures of various peptides, particularly those that form ordered assemblies or are co-crystallized with binding partners. mdpi.comnih.gov
Cryo-Electron Microscopy (Cryo-EM), including Cryo-Electron Tomography (Cryo-ET), is an advanced technique that allows for the visualization of biological molecules and complexes in a near-native state by rapidly freezing samples in vitreous ice. umich.edugyrosproteintechnologies.comtechnologynetworks.com Cryo-EM is particularly useful for larger protein complexes and assemblies that are difficult to crystallize, and recent advances have enabled near-atomic resolution. criver.comgyrosproteintechnologies.comtechnologynetworks.com While more commonly applied to larger proteins and complexes, Cryo-EM can also be used to study peptide assemblies or peptide interactions with larger structures. americanpeptidesociety.org
For this compound (GVCDMADLA), X-ray crystallography could potentially provide its atomic structure if crystals of the peptide or its dimer could be obtained. nih.gov Cryo-EM might be applicable if this compound forms larger ordered aggregates or interacts with fungal cellular components in a way that allows for visualization. However, the DRAMP database explicitly states that no structure has been found for this compound (Fungus) and no PDB ID is available cpu-bioinfor.org, indicating that neither X-ray crystallography nor Cryo-EM has yielded a publicly accessible structure for this peptide based on the database's information.
Structure-Activity Relationship Studies of this compound
Structure-Activity Relationship (SAR) studies aim to understand how variations in the chemical structure of a molecule affect its biological activity. researchgate.netnih.govmdpi.com For peptides, this involves correlating changes in the amino acid sequence, length, or modifications with changes in activity. Although this compound is known to have antifungal activity nih.govcreative-proteomics.comnih.gov, specific detailed SAR studies on the this compound peptide (GVCDMADLA) were not found in the conducted search, though the concept of SAR is relevant to understanding antifungal peptides. ajmb.org
Site-Directed Mutagenesis for Functional Domain Mapping
Site-directed mutagenesis is a molecular biology technique used to introduce specific, intentional changes to the DNA sequence of a gene, leading to altered amino acid sequences in the expressed protein or peptide. neb.comnih.govaddgene.orgnovoprolabs.com This technique is invaluable for probing the role of specific amino acid residues or regions in a peptide's function, stability, or interaction with targets. addgene.org By systematically altering individual residues or groups of residues in this compound's sequence (GVCDMADLA) and testing the antifungal activity of the resulting variants, site-directed mutagenesis could help identify key amino acids or motifs responsible for its antifungal properties or dimerization. nih.gov While site-directed mutagenesis is a common technique in polypeptide research frontiersin.orgscispace.com, and one source mentions its use in the context of several mushroom compounds including this compound without providing specific details nih.gov, specific published studies using site-directed mutagenesis on the this compound peptide (GVCDMADLA) were not identified in the search results.
Mechanistic Basis of Alveolarin S Antifungal Efficacy
Interactions with Fungal Cellular Components
The precise molecular interactions between Alveolarin and fungal cellular structures remain an area requiring further detailed investigation. Current scientific literature has identified its antifungal capabilities, but the specific mechanisms underlying these actions have not been fully elucidated.
Permeabilization and Disruption of Fungal Cell Membranes
Specific studies detailing the direct effects of this compound on the permeabilization and disruption of fungal cell membranes are not currently available. The primary research identifying this compound focused on its isolation and general antifungal activity without investigating its specific impact on membrane integrity.
Inhibition of Essential Fungal Enzyme Activities
There is currently no published research that identifies specific essential fungal enzymes that are inhibited by this compound. The mechanism of action is yet to be characterized in this regard.
Modulation of Fungal Gene and Protein Expression Profiles by this compound
The effects of this compound on the gene and protein expression profiles of susceptible fungi have not been reported in the scientific literature to date.
Induction of Fungal Stress Responses and Apoptosis-like Pathways
Detailed studies into the ability of this compound to induce specific stress responses or trigger apoptosis-like pathways in fungal cells have not yet been published. While its inhibitory action on mycelial growth is established, the downstream cellular events leading to this inhibition are not fully understood.
Spectrum and Potency of Antifungal Activity
This compound has been identified as an antifungal polypeptide with a molecular mass of approximately 28 kDa, as determined by gel filtration. nih.gov It exhibits a clear inhibitory effect on the growth of several significant agricultural fungal pathogens.
Efficacy Against Agricultural Pathogens
Research has demonstrated that this compound inhibits the mycelial growth of several key phytopathogenic fungi. nih.gov The reported spectrum of activity includes:
Botrytis cinerea : A necrotrophic fungus that causes gray mold on a wide variety of plant species.
Fusarium oxysporum : A soil-borne fungus that is responsible for Fusarium wilt in a broad range of host plants.
Mycosphaerella arachidicola : The causal agent of early leaf spot in peanuts.
Physalospora piricola : A plant pathogen known to cause diseases in various fruit trees.
While the inhibitory action of this compound against these pathogens has been confirmed, specific data regarding the potency, such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, have not been detailed in the available literature. nih.gov The following table summarizes the observed antifungal activity.
| Fungal Pathogen | Common Disease Caused | Observed Effect of this compound |
| Botrytis cinerea | Gray Mold | Inhibition of mycelial growth nih.gov |
| Fusarium oxysporum | Fusarium Wilt | Inhibition of mycelial growth nih.gov |
| Mycosphaerella arachidicola | Early Leaf Spot of Peanut | Inhibition of mycelial growth nih.gov |
| Physalospora piricola | Fruit Tree Diseases | Inhibition of mycelial growth nih.gov |
Assessment Against Opportunistic Human Fungal Pathogens
Detailed studies and specific data on the efficacy of this compound against common opportunistic human fungal pathogens such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans are not extensively available in the current scientific literature. The primary research on this compound has focused on its effects against phytopathogenic fungi.
Initial studies have identified this compound as an antifungal polypeptide that demonstrates an inhibitory action on the mycelial growth of several fungal species, including Botrytis cinerea, Fusarium oxysporum, Mycosphaerella arachidicola, and Physalospora piricola. nih.gov However, quantitative data, such as Minimum Inhibitory Concentrations (MICs), for these or any human pathogens have not been detailed in the available research.
Due to the absence of specific data from research studies on the activity of this compound against opportunistic human fungal pathogens, a data table of its efficacy cannot be constructed at this time. Further research is required to determine the spectrum of activity and potency of this compound against clinically relevant fungi.
Development of Fungal Resistance Mechanisms to this compound
There is currently no specific information available in the scientific literature regarding the development of fungal resistance mechanisms to this compound. As a relatively novel antifungal polypeptide, studies focusing on resistance development are likely to emerge as research progresses and its mechanism of action becomes better understood. The potential for resistance would be a critical area of investigation for its development as a therapeutic agent.
Biological Role, Regulation, and Ecological Context of Alveolarin
Alveolarin's Physiological Function in Polyporus alveolaris Development and Defense
The primary physiological function identified for this compound is its potent antifungal activity. Isolated from the fresh fruiting bodies of Polyporus alveolaris, this polypeptide has demonstrated a clear inhibitory effect on the mycelial growth of several notable plant pathogenic fungi ensembl.orgidentifiers.orgusda.gov. These include Botrytis cinerea, Fusarium oxysporum, Mycosphaerella arachidicola, and Physalospora piricola ensembl.orgidentifiers.orgusda.gov.
The antifungal action of this compound suggests a crucial role in the defense strategy of P. alveolaris against potential fungal competitors and pathogens in its habitat. UniProtKB annotations for this compound (accession P84760) from Polyporus alveolaris explicitly list its biological process roles as "defense response to fungus" and the "killing of cells of another organism" wikimedia.org. It is categorized under molecular functions as an "Antimicrobial" and "Fungicide" wikimedia.org. While the precise mechanism by which this compound exerts its antifungal effects is not yet fully elucidated, studies on other mushroom-derived antimicrobial peptides suggest potential mechanisms such as inducing intracellular protein leakage in target organisms usda.govkegg.jp.
Beyond this compound, Polyporus alveolaris is known to produce other secondary metabolites, including volatile organic compounds. These volatile compounds have also been shown to influence the growth of other fungi, such as inhibiting the growth of Fusarium solani, indicating a broader suite of chemical defenses employed by P. alveolaris mdpi.com.
Interplay with Other Microbial Communities in Natural Ecosystems
Polyporus alveolaris is a white rot fungus typically found on dead hardwoods, where it plays a role in the decomposition of lignocellulosic material identifiers.org. In this habitat, it exists within a complex microbial community, interacting with various bacteria, other fungi, and microorganisms. The production of this compound, with its demonstrated antifungal activity, is a key aspect of P. alveolaris's interaction with other fungal communities in this ecosystem.
This compound likely provides P. alveolaris with a competitive advantage by inhibiting the growth of other fungi that may be vying for the same resources (dead wood) or that could pose a pathogenic threat. This antagonistic interaction mediated by this compound contributes to shaping the microbial community structure in the immediate environment of P. alveolaris. The presence of such antifungal compounds is a common strategy employed by fungi to defend their niche and secure resources.
Advanced Analytical and Bioassay Methodologies for Alveolarin Research
Quantitative Proteomics for Alveolarin Detection and Quantification in Biological Matrices
Quantitative proteomics involves the systematic identification and quantification of proteins within a biological sample. Mass spectrometry-based quantitative proteomics is a powerful tool for analyzing complex protein mixtures and can provide insights into protein abundance changes in response to various stimuli. github.io In the context of antifungal research, quantitative proteomics can be applied to biological matrices such as fungal cells, host tissues during infection, or culture media. This can help researchers understand how a fungal proteome changes upon exposure to an antifungal agent or how a host proteome responds to a fungal infection and potential treatment. nih.gov
For this compound, quantitative proteomics could potentially be used to:
Quantify this compound itself in complex biological samples, provided suitable methods for peptide or protein detection and quantification are developed. This would likely involve techniques like targeted mass spectrometry (e.g., using synthetic peptides corresponding to this compound sequences if known) or potentially label-free quantification if this compound is sufficiently abundant and detectable. github.io
Investigate the effects of this compound on the proteome of sensitive fungi. By comparing the protein profiles of fungi treated with this compound versus untreated controls, researchers could identify proteins whose expression levels are altered. These differentially expressed proteins might include direct targets of this compound, proteins involved in resistance mechanisms, or proteins in pathways affected by the compound's antifungal activity. nih.gov
Study the proteomic response of host cells (if this compound were being considered in a host-pathogen context) to this compound exposure, either alone or during fungal co-incubation, to understand potential host-mediated effects or interactions. frontiersin.org
However, specific published studies detailing the use of quantitative proteomics for the direct detection or quantification of this compound in biological matrices, or for analyzing proteomic changes in fungi specifically treated with this compound, were not identified in the conducted search.
High-Throughput Screening Platforms for Antifungal Compound Discovery and Lead Optimization
High-throughput screening (HTS) is a method used to rapidly test a large number of potential drug candidates for a specific biological activity. nih.gov In antifungal discovery, HTS platforms are designed to screen diverse compound libraries against fungal pathogens to identify molecules with inhibitory activity. nih.govmdpi.com These platforms often utilize miniaturized assay formats (e.g., 96- or 384-well plates) and automated liquid handling and detection systems to assess fungal growth inhibition or other relevant endpoints. mdpi.comresearchgate.net
HTS can be applied at various stages of antifungal research:
Discovery: Screening large libraries of natural products or synthetic compounds to identify novel antifungal hits.
Lead Optimization: Testing structural analogs of initial hits to improve potency, selectivity, or other desirable properties.
For this compound, HTS could have played a role in its initial discovery if Polyporus alveolaris extracts or fractions were part of a screening library. Alternatively, once this compound was identified, HTS could be used to screen derivatives or related compounds to find molecules with improved antifungal activity or a broader spectrum. HTS assays for antifungal activity typically involve incubating fungi with varying concentrations of the test compound and measuring growth inhibition using methods like optical density measurements, fluorescence-based viability indicators (e.g., resazurin), or image-based analysis. nih.govmdpi.comresearchgate.netbiorxiv.org
While this compound's antifungal activity has been reported, specific details regarding its discovery or optimization through the use of high-throughput screening platforms were not found in the search results. HTS is a common approach in the field, and it is plausible such methods could be applied to this compound or related compounds.
Confocal and Electron Microscopy in Visualizing this compound-Target Interactions
Microscopy techniques, particularly confocal and electron microscopy, are invaluable tools for visualizing biological structures and interactions at high resolution. lbem.chnih.govvivascope.comnih.gov
Confocal Microscopy: This technique uses a pinhole to exclude out-of-focus light, providing optical sectioning capabilities that allow for the creation of sharp images of specific planes within a sample. nih.govvivascope.comuclouvain.be It is widely used to determine the cellular and subcellular localization of molecules, study cellular morphology, and visualize interactions between components, often utilizing fluorescent labeling. uclouvain.benih.govmicroscopyu.com
Electron Microscopy (EM): EM uses a beam of electrons to create an image, offering significantly higher resolution than light microscopy. lbem.chnih.govthermofisher.com Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can reveal detailed ultrastructure of cells and tissues. lbem.chthermofisher.com EM can be used to observe the effects of antifungal agents on fungal cell morphology and integrity. lbem.ch
In the context of this compound research, these microscopy techniques could be applied to:
Visualize the effects of this compound on fungal cell morphology and ultrastructure. EM could reveal damage to the cell wall, membrane, or internal organelles. lbem.ch
Determine the cellular or subcellular localization of this compound within fungal cells, potentially using labeled this compound or antibodies if available. Confocal microscopy would be suitable for this if fluorescent labeling is possible. uclouvain.be
Investigate potential interactions between this compound and specific cellular targets or structures within the fungus. Correlative light and electron microscopy (CLEM) could combine the localization power of confocal microscopy with the high resolution of EM to study these interactions in detail. crick.ac.uk
Despite the potential applications, specific published studies utilizing confocal or electron microscopy to visualize this compound's interactions with fungal targets or its effects on fungal ultrastructure were not identified in the search results.
Transcriptomic and Metabolomic Approaches to Fungal Responses to this compound
Transcriptomics and metabolomics are "omics" technologies that provide comprehensive views of the molecular state of an organism.
Transcriptomics: This involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. nih.govfrontiersin.org Techniques like RNA sequencing (RNA-Seq) can quantify gene expression levels, revealing which genes are upregulated or downregulated in response to a stimulus like an antifungal compound. frontiersin.orgmdpi.com Transcriptomic analysis can provide insights into the genetic pathways and regulatory networks involved in fungal responses to stress or drug exposure. frontiersin.orgnih.gov
Metabolomics: This focuses on the comprehensive analysis of small molecule metabolites within a biological system. plos.orgmdpi.comnih.gov Metabolite profiles can reflect the physiological state of an organism and its response to genetic or environmental changes. plos.orgmdpi.com Techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are commonly used for metabolomic analysis. plos.orgmdpi.commdpi.com Metabolomics can reveal changes in metabolic pathways in response to antifungal treatment, potentially identifying biomarkers of response or resistance. nih.gov
Applying transcriptomic and metabolomic approaches to study fungal responses to this compound could provide valuable information on its mechanism of action and how fungi react to its presence. Researchers could:
Identify genes whose expression is significantly altered in fungi treated with this compound, potentially pointing to affected cellular processes or resistance mechanisms. frontiersin.org
Analyze changes in the fungal metabolite profile upon this compound exposure to understand metabolic adaptations or disruptions caused by the compound. plos.orgnih.gov
Integrate transcriptomic and metabolomic data to gain a more complete picture of the fungal response, linking changes in gene expression to alterations in metabolic pathways. nih.gov
While transcriptomic and metabolomic studies are increasingly used in fungal research and antifungal studies, specific published research applying these methods to investigate the response of fungi specifically to this compound treatment was not found in the conducted search.
Comparative Analysis and Classification of Alveolarin
Phylogenetic Relationships with Other Antifungal Polypeptides
Alveolarin originates from the mushroom Polyporus alveolaris, a fungus belonging to the taxonomic lineage Eukaryota > Fungi > Dikarya > Basidiomycota > Agaricomycotina > Agaricomycetes > Polyporales > Polyporaceae > Neofavolus. uniprot.org Antifungal peptides and proteins have been isolated from various mushroom species, and studies have explored their phylogenetic relationships. nih.gov While specific detailed phylogenetic analyses placing this compound relative to a wide range of other antifungal polypeptides were not extensively detailed in the examined literature, the broader field of antifungal protein research in fungi classifies these proteins into different groups, sometimes based on phylogenetic clustering and sequence similarities. frontiersin.orgfrontiersin.orgupv.es For instance, some fungal antifungal proteins (AFPs) from ascomycetes have been grouped into phylogenetic classes A, B, and C based on bioinformatic and phylogenetic analyses. frontiersin.orgfrontiersin.orgupv.es Understanding the precise phylogenetic position of this compound would require comprehensive sequence analysis and comparison with a diverse set of known antifungal polypeptides from various sources, including other fungi, plants, bacteria, and animals. Studies on antimicrobial peptide databases have noted biases in the representation of sequences from different taxonomic groups, which can impact the breadth of evolutionary analyses. nih.gov
Structural Homology and Functional Divergence within Polypeptide Families
Structural analysis of this compound has provided some key characteristics. It has been reported to have a molecular mass of 28 kDa as determined by gel filtration, while appearing as a single band with a molecular mass of 14 kDa in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). nih.govcpu-bioinfor.org This discrepancy in molecular weight estimations by different methods suggests that this compound may exist as a multimer, potentially a homodimer, in its native state, dissociating into monomers under denaturing conditions like those used in SDS-PAGE. uniprot.org A sequence fragment associated with this compound in the UniProt database (accession P84760) is GVCDMADLA, with a mass of 894.03 Da. uniprot.org
Data Table 1: Molecular Weight of this compound
| Method | Molecular Weight (approx.) |
| Gel Filtration | 28 kDa |
| SDS-PAGE | 14 kDa |
Data Table 2: Antifungal Activity Spectrum of this compound
| Target Fungus | Effect on Mycelial Growth |
| Botrytis cinerea | Inhibitory |
| Fusarium oxysporum | Inhibitory |
| Mycosphaerella arachidicola | Inhibitory |
| Physalospora piricola | Inhibitory |
Classification within Broad Categories of Natural Antifungal Agents
This compound is classified as a natural antifungal polypeptide derived from a fungal source, specifically the mushroom Polyporus alveolaris. nih.govwikipedia.orgcpu-bioinfor.orgresearchgate.net This places it within the broad category of natural antimicrobial peptides and proteins (AMPs) that exhibit antifungal activity. Natural antifungal agents are a diverse group, including compounds produced by microorganisms (like bacteria and other fungi), plants, and animals. nih.govasm.orgmdpi.com
Conventional antifungal medications, often used in clinical settings, are typically classified based on their chemical structure and mechanism of action, such as polyenes (e.g., Amphotericin B, Nystatin), azoles (e.g., Fluconazole, Ketoconazole), echinocandins (e.g., Caspofungin), and allylamines (e.g., Terbinafine). upv.esplos.orgsigmaaldrich.comslideshare.net These agents primarily target essential components or processes in fungal cells, such as ergosterol (B1671047) synthesis or cell wall integrity. upv.esplos.orgsigmaaldrich.com
This compound, as a polypeptide, represents a different class of antifungal agent compared to these small-molecule drugs. Antifungal polypeptides and proteins often exhibit diverse mechanisms of action, which can include disrupting cell membranes, inhibiting cell wall synthesis, or interfering with intracellular processes. The specific mechanism of action of this compound requires further investigation. Its origin from a fungus highlights the potential of fungi themselves as sources of natural antifungal compounds. researchgate.netmdpi.com This positions this compound within the growing area of research focused on exploring natural sources for novel antimicrobial agents to combat fungal infections.
Compound Names and PubChem CIDs
Emerging Research Directions and Biotechnological Potential of Alveolarin
Development of Alveolarin Derivatives with Enhanced Activity or Stability
This compound is characterized as a polypeptide. uzh.chuzh.ch The development of derivatives is a common strategy in peptide research to potentially improve biological activity, enhance stability, or alter pharmacokinetic properties. While research on peptide derivatives in general has shown promise in yielding compounds with improved characteristics, such as enhanced stability against enzymatic degradation researchgate.net, specific research focusing on the development of derivatives of this compound for enhanced antifungal activity or increased stability is not extensively documented in the currently available literature. The UniProt entry for this compound (accession P84760) provides its known sequence and notes its antifungal function but does not detail studies on synthesized or modified derivatives. The exploration of modifications to the peptide sequence or structure of this compound could potentially lead to compounds with improved efficacy against a broader spectrum of fungi, increased potency, or enhanced stability under various environmental conditions relevant to its application.
Integration into Sustainable Agricultural Practices for Fungal Disease Management
This compound demonstrates inhibitory action on the mycelial growth of several fungal species that are significant plant pathogens, including Botrytis cinerea, Fusarium oxysporum, Mycosphaerella arachidicola, and Physalospora piricola. uzh.chuzh.ch These fungi are responsible for considerable crop damage, highlighting the relevance of this compound's antifungal properties in an agricultural context. uzh.ch The use of natural compounds derived from sources like mushrooms aligns with the growing interest in sustainable agricultural practices and the search for environmentally friendly alternatives to synthetic chemical pesticides for managing fungal diseases. Fungal biocontrol agents and mushroom-derived extracts are being explored for their potential to control plant pathogens and contribute to healthier agroecosystems. This compound, as a naturally occurring antifungal polypeptide from Polyporus alveolaris, presents a potential candidate for integration into such sustainable approaches. Its documented activity against key agricultural pathogens suggests it could play a role in reducing fungal inoculum and protecting crops. uzh.ch However, detailed research on the practical aspects of integrating this compound into specific agricultural practices, such as formulation, delivery methods, field efficacy trials, and potential impact on non-target organisms, requires further investigation and reporting to facilitate its widespread adoption in sustainable fungal disease management.
Exploration of Synergistic Effects with Other Bioactive Compounds
Investigating the synergistic effects of antimicrobial and antifungal compounds is a crucial area of research, particularly in combating the development of resistance and enhancing treatment efficacy. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This approach can potentially allow for lower effective doses of individual compounds, reduce toxicity, and broaden the spectrum of activity. While studies have explored the synergistic interactions of various antifungal agents from different classes and the potential for natural compounds to enhance the activity of conventional antifungals, research specifically investigating the synergistic effects of this compound with other bioactive compounds is not widely documented in the available scientific literature. Exploring combinations of this compound with other natural products, synthetic antifungals, or compounds that target different cellular pathways in fungi could potentially uncover synergistic interactions that enhance its efficacy or help overcome potential resistance mechanisms.
Investigation of Novel Biological Activities Beyond Antifungal Properties
This compound is primarily characterized and known for its antifungal and general antimicrobial activity. uzh.chuzh.ch The UniProt database entry for this compound highlights its role in defense response to fungi and killing of cells of another organism, classifying it as an antimicrobial and fungicide. While other bioactive peptides isolated from various mushroom species have demonstrated a range of biological activities beyond antimicrobial effects, including antioxidant, anti-inflammatory, and anti-tumor properties, available information specifically on this compound does not indicate that it has been extensively investigated for or possesses such novel biological activities. Furthermore, specific tests mentioned in the UniProt entry indicate a lack of protease, ribonuclease, deoxyribonuclease, and hemagglutinating activity for this compound. Future research could potentially explore other biological assays to determine if this compound exhibits any additional properties that could be of therapeutic or biotechnological interest, although current data primarily supports its role as an antifungal agent.
Q & A
Q. What are the key parameters to optimize when establishing a 3D alveolarin vitro model for respiratory sensitization studies?
Methodological Answer:
- Critical parameters include cell density and culture medium volume , which must be tailored to the specific format (e.g., 6-well vs. 24-well plates) to maintain physiological relevance. For example, reducing well size requires proportional adjustments to cell numbers and medium volumes to avoid hypoxia or nutrient depletion .
- Validation involves benchmarking against established endpoints (e.g., cytokine release, barrier integrity) using known sensitizers like ammonium persulfate (APS) and non-sensitizing controls .
Q. How should researchers validate the physiological relevance of a downscaled this compound vitro model?
Methodological Answer:
- Use comparative endpoint analysis between the original and downscaled models. Key endpoints include transepithelial electrical resistance (TEER), inflammatory cytokine profiles (e.g., IL-6, IL-8), and cellular viability assays.
- Challenge the model with both low-molecular-weight (LMW) and high-molecular-weight (HMW) allergens to confirm its ability to distinguish sensitizers from irritants .
Q. What frameworks can guide the design of a study using this compound vitro models to ensure methodological rigor?
Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the research question’s scope. For example:
- Feasibility: Ensure access to specialized equipment (e.g., cell culture inserts, TEER measurement devices).
- Novelty: Focus on understudied sensitizers or novel endpoints like oxidative stress markers.
Advanced Research Questions
Q. What methodological challenges arise when downscaling this compound vitro models for high-throughput screening (HTS), and how can they be mitigated?
Methodological Answer:
- Challenge 1 : Maintaining physiological relevance in smaller formats.
- Solution: Conduct pilot studies to optimize cell seeding density and medium exchange frequency, ensuring nutrient availability and waste removal .
- Challenge 2 : Standardizing endpoint measurements across scaled formats.
- Solution: Use automated imaging systems and multiplex cytokine assays to reduce variability. Normalize data to cell count or protein content to enable cross-format comparisons .
Q. How can researchers resolve contradictions between this compound vitro model outcomes and in vivo or clinical data?
Methodological Answer:
- Perform comparative pathway analysis to identify discrepancies (e.g., differences in immune cell recruitment between in vitro and in vivo systems).
- Conduct reproducibility checks across multiple model iterations and labs. If contradictions persist, re-evaluate the model’s biological relevance (e.g., absence of immune components like dendritic cells) and refine co-culture conditions .
Q. What strategies ensure robust data interpretation in this compound model studies, particularly when analyzing complex endpoints like cytokine cascades?
Methodological Answer:
- Statistical rigor : Apply multivariate analysis (e.g., principal component analysis) to disentangle correlated variables (e.g., IL-6 and IL-8 levels).
- Negative controls : Include non-sensitizing agents (e.g., glycerol) and baseline measurements to distinguish noise from signal.
- Transparency : Report raw data and preprocessing steps (e.g., normalization methods) in supplementary materials to enable independent validation .
Data Presentation and Reproducibility
Q. How should researchers structure the "Methods" section to ensure reproducibility of this compound model experiments?
Methodological Answer:
- Provide step-by-step protocols for critical steps (e.g., Matrigel coating, TEER measurement intervals).
- Specify reagent sources (e.g., Sigma-Aldrich for APS) and equipment settings (e.g., pore size of cell culture inserts).
- For novel compounds, include full characterization data (e.g., NMR, HPLC purity) in supplementary files .
Q. What are the best practices for presenting contradictory data in publications involving this compound models?
Methodological Answer:
- Contextualize contradictions : Discuss potential causes (e.g., batch-to-batch variability in cell lines, differences in donor-derived primary cells).
- Use visual aids : Highlight discrepancies in figures with asterisks or shaded regions, and provide statistical confidence intervals.
- Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text, tables, and figures .
Ethical and Theoretical Considerations
Q. How can researchers align this compound model studies with ethical guidelines for in vitro experimentation?
Methodological Answer:
Q. What theoretical frameworks are applicable when extrapolating this compound model findings to human respiratory responses?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
